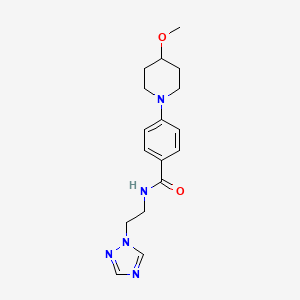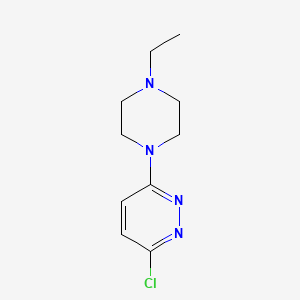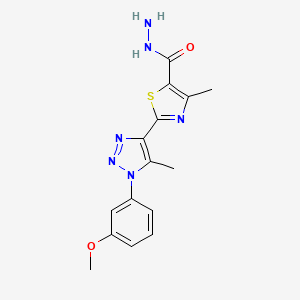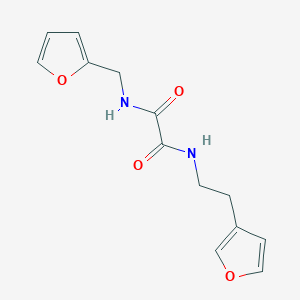
N-(2-benzoyl-4-bromophenyl)-4-(N,N-diallylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-bromophenyl)-4-(N,N-diallylsulfamoyl)benzamide, also known as BBS, is a compound that has been extensively studied in scientific research for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects.
科学的研究の応用
Synthesis of Brominated Compounds
The synthesis of brominated compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial in the development of pharmaceuticals, including anti-inflammatory and analgesic materials. This area of research emphasizes the importance of developing practical synthesis methods for brominated intermediates, which are key components in the manufacture of various drugs (Qiu et al., 2009).
Drug Discovery and Pharmacology
Research on benzamides and acetamides, especially in the context of novel synthetic opioids, highlights the ongoing efforts in drug discovery and pharmacology to identify compounds with specific receptor agonist activities. This research field explores the chemistry and pharmacology of these compounds to address issues related to drug abuse and to develop new therapeutic agents (Sharma et al., 2018).
Advanced Oxidation Processes
The degradation of pharmaceutical compounds and the study of their by-products through advanced oxidation processes (AOPs) are crucial for environmental safety and pharmaceutical development. Research in this domain aims to understand the degradation pathways, by-products, and their biotoxicity, which is essential for assessing the environmental impact of pharmaceuticals and developing safer compounds (Qutob et al., 2022).
Synthetic Organic Chemistry
The development of synthetic methods based on N-Ar axis chemistry for producing N-acylation reagents showcases the advancement in synthetic organic chemistry. This research area is pivotal for creating compounds with specific functional groups, which are essential for the development of pharmaceuticals, materials science, and chemical biology (Kondo & Murakami, 2001).
特性
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrN2O4S/c1-3-16-29(17-4-2)34(32,33)22-13-10-20(11-14-22)26(31)28-24-15-12-21(27)18-23(24)25(30)19-8-6-5-7-9-19/h3-15,18H,1-2,16-17H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYNZLDYWATGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2636994.png)

![4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2636998.png)



![3-[[(E)-3-(4-benzoyloxy-3-ethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2637009.png)




![N-[cyano(cyclohexyl)methyl]pent-4-enamide](/img/structure/B2637015.png)
